(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid
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Overview
Description
(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1’-biphenyl]-4-hexanoic Acid; ®-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1’-biphenyl]-4-yl)hexanoic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups and stereocenters. Common reagents used in these reactions include:
Protecting groups: To protect sensitive functional groups during the synthesis.
Catalysts: To facilitate specific reactions.
Solvents: To dissolve reactants and control reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including:
Batch reactors: For controlled synthesis of the compound in large quantities.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups and stereocenters. Examples include:
- Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1’-biphenyl]-4-hexanoic Acid
- ®-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1’-biphenyl]-4-yl)hexanoic Acid
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which may confer unique properties and applications compared to similar compounds.
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,5R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2?,3-,4?,5?,6+/m0/s1 |
InChI Key |
SHZGCJCMOBCMKK-BWQZKHCESA-N |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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